Differentiation by Unique Kinase Selectivity Profile: Potent FGFR1/2/3 Inhibition with VEGFR2 Sparing
Unlike the broader multi-kinase inhibitors Cabozantinib and Foretinib, S49076's target profile is distinguished by potent FGFR1/2/3 inhibition and a notable lack of activity against VEGFR2 [1]. While S49076 inhibits MET, AXL, and FGFR1-3 with IC50 values below 20 nM , Cabozantinib potently inhibits VEGFR2 (IC50 = 0.035 nM) , a primary driver of angiogenesis and a source of hypertension and other cardiovascular toxicities. Foretinib also exhibits strong VEGFR2 inhibition (IC50 = 0.9 nM) . In contrast, S49076's IC50 for VEGFR2 is >1,000 nM, confirming functional selectivity . This specific profile allows for research into MET/AXL/FGFR-driven biology without the confounding factor of potent anti-angiogenic VEGFR2 blockade.
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | MET: 1 nM; AXL: 7 nM; MER: 2 nM; FGFR1: 18 nM; FGFR2: 17 nM; FGFR3: 15 nM; VEGFR2: >1,000 nM |
| Comparator Or Baseline | Cabozantinib: VEGFR2 = 0.035 nM; Foretinib: VEGFR2 = 0.9 nM |
| Quantified Difference | S49076 is >28,500-fold less potent against VEGFR2 than Cabozantinib and >1,100-fold less potent than Foretinib. |
| Conditions | Cell-free kinase assays (biochemical) |
Why This Matters
Procuring S49076 is essential for studies aiming to dissect the contributions of MET/AXL/FGFR signaling from VEGFR2-mediated angiogenesis, ensuring experimental outcomes are not confounded by potent VEGFR2 inhibition.
- [1] Hollebecque A, et al. Abstract C65: First-in-human Phase I dose-escalation study of a MET/AXL/FGFR inhibitor, S 49076, in patients with advanced solid tumors. Mol Cancer Ther. 2013 Nov;12(11_Supplement):C65. View Source
